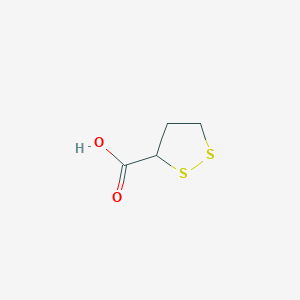

1,2-Dithiolane-3-carboxylic acid

Description

1,2-Dithiolane-3-carboxylic acid (CAS: 6629-12-5) is a sulfur-containing heterocyclic carboxylic acid characterized by a five-membered 1,2-dithiolane ring fused with a carboxylic acid group at the 3-position. It is synthesized stereospecifically from L-methionine via a reaction sequence involving debenzylation and oxidation, yielding the (R)-(-)-enantiomer with a high optical rotation ([α]₀²⁵ = -318°) and distinct UV absorption peaks at 277 nm and 327 nm . This compound is naturally found in the alkaloid of the tropical mangrove Bruguiera sexangula, though its biosynthesis pathway remains underexplored . Its structural uniqueness lies in the conjugated dithiolane ring, which influences its electronic transitions and reactivity .

Properties

IUPAC Name |

dithiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMXLCRUTGTGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-12-5 | |

| Record name | Tetranorlipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetranorlipoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetranorlipoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Mechanism

Propane-1,3-dithiol derivatives undergo oxidative ring closure in the presence of iodine or potassium permanganate. For example, oxidative coupling of 3-mercapto-2-(mercaptomethyl)propionic acid with iodine generates the dithiolane ring. The reaction proceeds via a radical mechanism, where iodine abstracts hydrogen atoms from the thiol groups, forming disulfide bonds.

Key Data:

| Starting Material | Oxidizing Agent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 3-Mercapto-2-(mercaptomethyl)propionic acid | I₂ | 2-Methylbut-2-ene, RT | 45–50 | 1,2-Dithiolane-3-carboxylic acid |

Limitations include moderate yields due to competing polymerization and sensitivity to steric hindrance.

Ring-Closure via Nucleophilic Substitution

This method employs dihalides or diesters as precursors, reacting with sulfur nucleophiles to form the dithiolane ring.

Synthetic Protocol

-

Dihalide Route : 3-Bromo-2-(bromomethyl)propionic acid reacts with sodium sulfide (Na₂S) in aqueous ethanol. The sulfur nucleophile displaces halides, leading to cyclization.

-

Diester Route : Dimethyl 3,3'-dithiodipropionate undergoes base-catalyzed cyclization. Hydrolysis of the ester group yields the carboxylic acid.

Key Data:

| Precursor | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 3-Bromo-2-(bromomethyl)propionic acid | Na₂S, H₂O/EtOH | Reflux, 6 h | 60 |

| Dimethyl 3,3'-dithiodipropionate | NaOH, H₂O | 70°C, 3 h | 55 |

The dihalide method offers higher regioselectivity but requires careful control of stoichiometry to avoid polysulfide formation.

Cyclization of Mercapto Carboxylic Acids

Mercapto carboxylic acids with vicinal thiol groups can undergo oxidative coupling. This approach is advantageous for introducing functional groups early in the synthesis.

Example:

3-Mercapto-2-(mercaptomethyl)propionic acid is treated with hydrogen peroxide (H₂O₂) in acetic acid. The oxidation generates intramolecular disulfide bonds, forming the dithiolane ring.

Optimization Insights:

-

Oxidant Choice : H₂O₂ provides milder conditions compared to iodine, reducing side reactions.

-

Solvent Effects : Acetic acid enhances solubility of intermediates, improving yields to ~50%.

Modification of Existing Dithiolane Derivatives

Functional group interconversion of preformed dithiolanes offers an alternative pathway.

Carboxylation Strategies:

Comparative Data:

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1,2-Dithiolane-3-carbonitrile | H₂SO₄, H₂O | 100°C, 4 h | 75 |

| 1,2-Dithiolane-3-methanol | CrO₃, H₂SO₄ | 0°C, 1 h | 65 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A patented approach involves:

Chemical Reactions Analysis

Types of Reactions: 1,2-Dithiolane-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

1,2-Dithiolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dithiolane-3-carboxylic acid involves its ability to participate in redox reactions. The compound can neutralize free radicals by forming stable disulfide bonds, thereby protecting cells from oxidative damage . Additionally, it can regenerate endogenous antioxidants such as vitamins C and E, enhancing their protective effects .

Comparison with Similar Compounds

1,2-Dithiane-3-carboxylic Acid (CAS: 14091-98-6)

- Structural Difference : Features a six-membered 1,2-dithiane ring instead of a five-membered dithiolane.

- Spectral Properties :

- UV absorption at 275 nm (overlapped by stronger bands at shorter wavelengths) compared to 277 nm and 327 nm for 1,2-dithiolane-3-carboxylic acid .

- In mass spectrometry, the M–CO₂H ion (3b) is less intense (29% of base peak) than the analogous ion (3a) in 1,2-dithiolane-3-carboxylic acid, indicating reduced stability in fragmentation due to ring size .

- Reactivity : The six-membered ring exhibits lower susceptibility to rearrangements under acidic conditions compared to the five-membered dithiolane derivative .

1,1-Dioxo-isothiazolidine-3-carboxylic Acid (CAS: 1146957-01-8)

- Structural Difference : Contains an isothiazolidine ring with two sulfonyl groups and a carboxylic acid.

- Key Contrast: The sulfonyl groups introduce strong electron-withdrawing effects, altering solubility and reactivity compared to the dithiolane system. No UV data is available, but its polarity likely shifts absorption to shorter wavelengths .

Functional Group Positional Isomers

1,2-Dithiolane-4-carboxylic Acid

- Structural Difference : Carboxylic acid group at the 4-position instead of the 3-position.

- Spectral Impact : Lacks the 280 nm UV band observed in 1,2-dithiolane-3-carboxylic acid due to reduced conjugation between the dithiolane ring and the carboxylic group .

Non-Sulfur Heterocyclic Analogs

Azetidine-3-carboxylic Acid (CAS: 36476-78-5)

- Structural Difference : A four-membered nitrogen-containing ring with a carboxylic acid.

- Primarily used as a laboratory chemical rather than a redox-active compound .

1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester (CAS: 166412-78-8)

- Structural Difference : A saturated cyclohexane ring with two esterified carboxylic groups.

- Application : Used industrially as a plasticizer, contrasting with 1,2-dithiolane-3-carboxylic acid’s role in redox biochemistry .

Comparative Data Table

Key Research Findings

- Electronic Transitions : The 280 nm UV band in 1,2-dithiolane-3-carboxylic acid is attributed to perturbed π→π* transitions of the carboxylic group, absent in positional isomers like 1,2-dithiolane-4-carboxylic acid .

Biological Activity

1,2-Dithiolane-3-carboxylic acid (DCA) is a member of the dithiolane family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique five-membered cyclic structure containing two sulfur atoms, which endows it with specific chemical reactivity and biological functions. This article explores the biological activity of DCA, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

1,2-Dithiolane-3-carboxylic acid features a dithiolane ring with a carboxylic acid functional group. Its molecular formula is C₅H₈O₂S₂, and its structure can be represented as follows:

The presence of sulfur atoms in the dithiolane ring contributes to its redox properties, enabling it to participate in various biochemical reactions.

Antioxidant Activity

DCA exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Research indicates that DCA can protect cellular membranes from oxidative damage induced by reactive oxygen species (ROS) . This property is crucial for maintaining cellular integrity and preventing diseases associated with oxidative stress.

Inhibition of Thioredoxin Reductase (TrxR)

Recent studies have highlighted DCA's role as an inhibitor of thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. The inhibition of TrxR by DCA leads to increased oxidative stress in cancer cells, potentially enhancing the efficacy of chemotherapeutic agents . The selectivity of DCA towards TrxR was demonstrated through various analogs, showing that modifications to the dithiolane structure significantly influence inhibitory potency .

Cytotoxicity Against Cancer Cells

DCA has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that DCA induces apoptosis in cancer cells through mechanisms involving ROS generation and activation of apoptotic pathways . The compound's cytotoxicity was evaluated using different cancer cell lines, demonstrating varying degrees of sensitivity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Apoptosis via ROS generation |

| MCF-7 (breast cancer) | 30 | TrxR inhibition |

| A549 (lung cancer) | 20 | Induction of oxidative stress |

These findings suggest that DCA may serve as a potential candidate for developing novel anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, DCA has shown promise as a neuroprotective agent. Studies indicate that it can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of DCA in combination with standard chemotherapy in patients with advanced solid tumors. Results indicated improved patient outcomes, with enhanced tumor regression observed in those receiving DCA alongside traditional treatments . This study underscores the potential role of DCA as an adjunct therapy in oncology.

Case Study 2: Neuroprotection

In a preclinical model of Parkinson's disease, DCA administration resulted in reduced dopaminergic neuron loss and improved motor function. The protective effects were attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Q & A

Basic Research Questions

Q. How can UV-Vis spectroscopy confirm the structural integrity of 1,2-dithiolane-3-carboxylic acid in different solvent systems?

- Methodological Answer: The compound exhibits two characteristic UV absorption bands: a primary peak at ~330 nm (attributed to the dithiolane ring’s π→σ* transition) and a secondary band at 280 nm (linked to a perturbed carboxylic group transition). The 280 nm band disappears in alkaline conditions due to deprotonation, confirming its assignment to the carboxylic moiety. This pH-dependent behavior is critical for solvent system standardization .

Q. What synthetic routes yield enantiomerically pure 1,2-dithiolane-3-carboxylic acid, and how is stereochemical fidelity validated?

- Methodological Answer: Stereoselective synthesis from L-methionine involves sequential benzylation, debenzylation with sodium in liquid ammonia, and oxidative cyclization to retain the (R)-configuration. Optical rotation ([α]D²⁵ = -318°) and quasi-racemate methods are used to confirm enantiopurity. IR and UV spectra must match authenticated samples to ensure structural fidelity .

Q. What analytical techniques are recommended for characterizing purity and structure post-synthesis?

- Methodological Answer: Key techniques include:

- UV-Vis spectroscopy (λmax at 277 nm and 327 nm).

- IR spectroscopy (carboxylic O-H stretches at ~2500–3000 cm⁻¹ and S-S vibrations at ~500–600 cm⁻¹).

- Optical rotation to verify enantiomeric excess.

- Equivalent weight titration (theoretical equiv. wt. = 150.2) to assess purity .

Advanced Research Questions

Q. How do pH conditions resolve contradictory UV spectral data for 1,2-dithiolane-3-carboxylic acid derivatives?

- Methodological Answer: The 280 nm band’s pH sensitivity (disappearing above pH 9) necessitates strict pH control during analysis. Comparative studies with analogues (e.g., 1,2-dithiane-3-carboxylic acid) reveal overlapping absorptions in acidic media, requiring deconvolution techniques. Alkaline buffer systems isolate the 330 nm dithiolane-specific transition, reducing interference .

Q. What mechanistic insights do mass spectral fragmentation patterns provide for dithiolane vs. dithiane derivatives?

- Methodological Answer: Smaller dithiolane rings exhibit a dominant M - COOH fragment (base peak at m/z 105 for 1,2-dithiolane-3-carboxylic acid) due to reduced lone pair repulsions in the cyclic sulfonium intermediate. In contrast, 1,2-dithiane-3-carboxylic acid shows weaker M - COOH intensity (29% of base peak), reflecting larger ring strain and stabilization differences. This highlights the role of ring size in fragmentation thermodynamics .

Q. How do oxidation conditions and purification steps minimize polymeric byproducts during synthesis?

- Methodological Answer: Air oxidation in aqueous solution with Fe³⁺ catalysis promotes selective disulfide bond formation while suppressing polymerization. Post-reaction purification via benzene extraction removes hydrophobic byproducts, and Fuller’s earth treatment adsorbs polymeric residues. These steps achieve a 69% yield with >95% purity .

Q. What experimental strategies optimize the stereospecific debenzylation of intermediates in the synthesis pathway?

- Methodological Answer: Sodium in liquid ammonia selectively cleaves benzyl thioethers without epimerizing the chiral center. Immediate dissolution of the sodium salt in water and pH adjustment to 9 stabilizes the dimercapto intermediate, which is then oxidized in situ to prevent disulfide scrambling. Monitoring optical rotation ensures configuration retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.